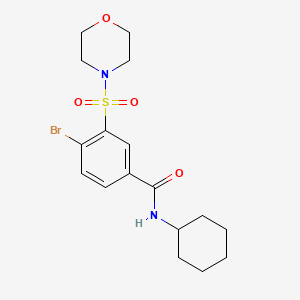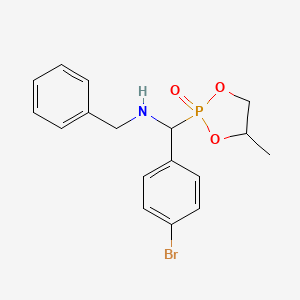
4-nitrophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitrophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a substrate for the detection of esterase activity in biological samples. The synthesis method of this compound is complex, but it has been successfully synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-nitrophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate involves the hydrolysis of the ester bond by esterases. Upon hydrolysis, the nitrophenyl group is released, which produces a yellow color that can be detected using spectrophotometry. The rate of hydrolysis is directly proportional to the esterase activity in the sample, making it a useful tool for the detection of esterase activity.
Biochemical and Physiological Effects
This compound is a relatively safe compound that does not have any known significant biochemical or physiological effects. However, it should be handled with care as it is a toxic compound and can cause skin and eye irritation upon contact.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-nitrophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate as a substrate for esterase activity is its high sensitivity and specificity. It is a colorimetric substrate that produces a yellow product upon hydrolysis, allowing for easy detection of esterase activity. However, one of the main limitations of using this compound is its relatively short half-life. The yellow product produced upon hydrolysis is unstable and can rapidly degrade, making it difficult to accurately measure esterase activity over time.
Orientations Futures
There are several future directions for research involving 4-nitrophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate. One potential area of research is the development of more stable colorimetric substrates for the detection of esterase activity. Another potential area of research is the application of this compound in the detection of other enzymes, such as lipases and proteases. Additionally, the use of this compound in the development of biosensors for the detection of esterase activity in vivo is an area of active research.
Méthodes De Synthèse
The synthesis of 4-nitrophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is a multi-step process that involves the reaction of several reagents. The most commonly used method for synthesizing this compound involves the reaction of 4-nitrophenol with tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
4-nitrophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate has numerous scientific research applications. One of the most common applications of this compound is as a substrate for the detection of esterase activity in biological samples. Esterases are enzymes that catalyze the hydrolysis of esters, and their activity is often used as a biomarker for various diseases. This compound is a colorimetric substrate that produces a yellow product upon hydrolysis, allowing for easy detection of esterase activity.
Propriétés
IUPAC Name |
(4-nitrophenyl) 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F11NO5/c13-8(10(16,17)18,29-12(22,23)9(14,15)11(19,20)21)7(25)28-6-3-1-5(2-4-6)24(26)27/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUGEBWRJPUIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}acrylonitrile](/img/structure/B6021288.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6021294.png)

![5-(4-fluorophenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6021310.png)
![1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6021322.png)
![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6021328.png)
![methyl 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6021331.png)
![N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6021354.png)
![methyl 3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B6021361.png)

![4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6021371.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6021373.png)
![2-{[3-(anilinosulfonyl)-4-bromobenzoyl]amino}benzoic acid](/img/structure/B6021378.png)